(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-Ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside, also known as 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside, is a useful research compound. Its molecular formula is C37H60O9 and its molecular weight is 648.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Natürliche Verbindungen
Die Verbindung „25-O-Ethylcimigenol-3-O-beta-D-xylopyranosid“ ist eine natürliche Verbindung, die in bestimmten Pflanzen vorkommt . Sie gehört zur Klasse der Cycloartane-Glycoside und wird aus Cimicifuga simplex Wormsk gewonnen, einer Pflanze der Familie der Hahnenfußgewächse . Diese Verbindung wurde hinsichtlich ihrer verschiedenen Eigenschaften und möglichen Anwendungen untersucht .
Antikrebsaktivität
Eine der wichtigsten Anwendungen von „25-O-Ethylcimigenol-3-O-beta-D-xylopyranosid“ liegt im Bereich der Krebsforschung. Eine Studie ergab die Zytotoxizität und relative Selektivität dieser Verbindung auf HepG2- und R-HepG2-Zellen . Die Antikrebsaktivität und die Mechanismen dieser Verbindung wurden sowohl in vitro als auch in vivo untersucht . Die Studie zeigte, dass diese Verbindung eine signifikante, konsistente antiproliferative Aktivität auf Hepatom-Bel-7402-Zellen zeigte . Es wurde festgestellt, dass Apoptose und G0/G1-Zellzyklusarretierung zu den zytotoxischen und zytostatischen Effekten beitrugen . Darüber hinaus zeigte die Verbindung auch eine dosisabhängige Hemmung des Tumorwachstums bei Mäusen, denen H22 in vivo implantiert wurde . Diese Ergebnisse deuten darauf hin, dass „25-O-Ethylcimigenol-3-O-beta-D-xylopyranosid“ ein vielversprechender Antikrebswirkstoff für die Chemotherapie bestimmter Krebsarten ist .
Wirkmechanismus
Target of Action
The primary targets of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside are the HepG2 and MCF-7 cancer cell lines . These cell lines are commonly used in research as models for hepatocellular carcinoma and breast cancer, respectively.
Mode of Action
It has been observed to exhibitnotable cytotoxicity against its primary targets . This suggests that the compound may interact with these cells in a way that inhibits their growth or survival.
Pharmacokinetics
It is known that the compound issoluble in various organic solvents , including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This suggests that it may have good bioavailability.
Result of Action
The primary result of the action of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside is its cytotoxic effect on HepG2 and MCF-7 cancer cell lines . This indicates that the compound may have potential therapeutic applications in the treatment of hepatocellular carcinoma and breast cancer.
Action Environment
The action of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its action may be affected by the chemical environment within the body . Additionally, the compound’s stability at different temperatures could also influence its efficacy and stability .
Biochemische Analyse
Biochemical Properties
25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them to exert its effects . The compound’s interaction with biomolecules such as proteins and other enzymes is crucial for its cytotoxic properties, as it can induce apoptosis in cancer cells by disrupting normal cellular functions .
Cellular Effects
The effects of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, such as HepG2 and MCF-7, the compound induces apoptosis by modulating signaling pathways that regulate cell survival and proliferation . Additionally, it affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancerous cells .
Molecular Mechanism
At the molecular level, 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in the disruption of normal cellular processes, ultimately leading to cell death. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, although the degree of these effects may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside vary with different dosages in animal models. At lower doses, the compound exhibits cytotoxic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s cytotoxicity becomes detrimental to normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic window for potential clinical applications.
Metabolic Pathways
25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolites within cells . This alteration can lead to changes in cellular metabolism, contributing to the compound’s cytotoxic effects .
Transport and Distribution
The transport and distribution of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within cells, affecting its overall efficacy . The compound’s ability to reach its target sites within cells is crucial for its cytotoxic effects, as it needs to interact with specific biomolecules to exert its actions .
Subcellular Localization
The subcellular localization of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside is essential for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, leading to the desired cytotoxic effects . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60O9/c1-9-43-32(5,6)28-21-16-19(2)27-33(7)14-15-36-18-35(36)13-12-24(44-29-26(40)25(39)20(38)17-42-29)31(3,4)22(35)10-11-23(36)34(33,8)30(41)37(27,45-21)46-28/h19-30,38-41H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZRKSYGQQRODJ-UBXDGEMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)C1C2CC(C3C4(CCC56CC57CCC(C(C7CCC6C4(C(C3(O2)O1)O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C)(C)[C@@H]1[C@H]2C[C@H]([C@@H]3[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]([C@@]3(O2)O1)O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is known about the cytotoxic activity of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside?
A1: The research paper primarily focuses on the isolation and structural characterization of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside alongside other cycloartane triterpene glycosides from Actaea asiatica. While the study does mention "notable cytotoxicity" against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines for this compound [], it doesn't delve into specific mechanisms or details about its activity. Further research is needed to understand how 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside exerts its cytotoxic effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.